molecular formula C6H8N2O2 B14909251 5-Amino-2-(hydroxymethyl)pyridin-3-ol

5-Amino-2-(hydroxymethyl)pyridin-3-ol

Cat. No.: B14909251
M. Wt: 140.14 g/mol
InChI Key: BWFVBPGOKRYOKM-UHFFFAOYSA-N
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Description

5-Amino-2-(hydroxymethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H8N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes an amino group, a hydroxymethyl group, and a hydroxyl group attached to the pyridine ring. These functional groups make it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(hydroxymethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 2-chloromethyl-5-nitropyridine with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-Amino-2-(carboxymethyl)pyridin-3-ol.

    Reduction: 5-Amino-2-(hydroxymethyl)pyridin-3-amine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Amino-2-(hydroxymethyl)pyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(hydroxymethyl)pyridin-3-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(hydroxymethyl)pyridin-3-ol is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, a hydroxymethyl group, and a hydroxyl group on the pyridine ring sets it apart from other similar compounds.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

5-amino-2-(hydroxymethyl)pyridin-3-ol

InChI

InChI=1S/C6H8N2O2/c7-4-1-6(10)5(3-9)8-2-4/h1-2,9-10H,3,7H2

InChI Key

BWFVBPGOKRYOKM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)CO)N

Origin of Product

United States

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